3-乙酰桦木醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

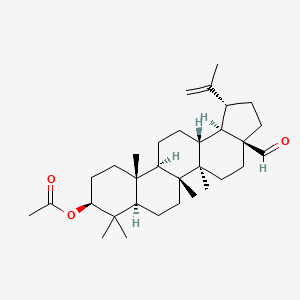

3-Acetylbetulinaldehyde is a derivative of the cholesterol biosynthesis inhibitor betulin . It is available for research use and comes in weight variations starting at 100mg . The chemical name for 3-Acetylbetulinaldehyde is Lup-20 (29)-ene-3-beta-acetyl,28-al . It has a molecular formula of C32H50O3 and a molecular weight of 482.75 .

Molecular Structure Analysis

The 3-Acetylbetulinaldehyde molecule contains a total of 89 bond(s). There are 39 non-H bond(s), 3 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 3 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 aldehyde(s) (aliphatic) .Physical And Chemical Properties Analysis

3-Acetylbetulinaldehyde is a white to off-white powder . It has a molecular formula of C32H50O3 and a molecular weight of 482.75 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the search results.科学研究应用

Cancer Research

3-Acetylbetulinaldehyde: is a triterpene derived from betulin, which is known to inhibit cholesterol biosynthesis. It has been identified as an intermediate in the synthesis of 3-acetylbetulinic acid and other triterpenes and saponins with potential anticancer activity . Its role in cancer research is significant as it contributes to the development of new therapeutic agents targeting various cancer pathways.

Pharmacology

In pharmacology, 3-Acetylbetulinaldehyde is studied for its potential analgesic properties. It is part of the exploration into natural and synthetic opioids, and its derivatives are being investigated for their molecular pharmacology and potential use in pain management . This compound’s applications in pharmacology extend to the development of new drugs with improved efficacy and reduced side effects.

Organic Synthesis

Chemical engineers and organic chemists study 3-Acetylbetulinaldehyde for its utility in organic synthesis. It serves as an intermediate in the creation of complex molecules, particularly in the synthesis of compounds with pharmaceutical relevance . Its role in the development of new synthetic pathways and the production of high-value chemicals is a key area of research.

Medicinal Chemistry

In medicinal chemistry, 3-Acetylbetulinaldehyde is part of the study of heterocyclic compounds, which are crucial in the development of new medications . Its structure and reactivity make it a valuable compound for the synthesis of drugs that contain complex ring systems, which are common in many pharmaceuticals.

Biochemistry

Biochemists are interested in 3-Acetylbetulinaldehyde due to its role as a derivative of betulin, which impacts cholesterol biosynthesis . It is also involved in the study of biochemical pathways related to cancer and other diseases, contributing to a deeper understanding of cellular metabolism and the development of targeted therapies.

Biotechnology

In biotechnology, 3-Acetylbetulinaldehyde is part of the broader study of natural products and their applications in medicine, agriculture, and environmental sciences . It is a compound of interest for its potential use in the development of biotechnological solutions to health and environmental challenges.

未来方向

作用机制

Target of Action

3-Acetylbetulinaldehyde is a triterpene and derivative of the cholesterol biosynthesis inhibitor betulin . It has been found in A. japonica .

Mode of Action

As a derivative of betulin, it may share similar mechanisms, potentially inhibiting cholesterol biosynthesis .

Biochemical Pathways

3-Acetylbetulinaldehyde is an intermediate in the synthesis of 3-acetylbetulinic acid, as well as various lupine and germanicane triterpenes and saponins . These compounds have been associated with anticancer activity

Result of Action

Its parent compound, betulin, and its derivatives have been associated with anticancer activity .

属性

IUPAC Name |

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-formyl-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O3/c1-20(2)22-11-16-32(19-33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(35-21(3)34)28(4,5)24(29)12-15-31(25,30)8/h19,22-27H,1,9-18H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATQYYFSJMNJAL-VFUWXHBOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate;hydrochloride](/img/structure/B2871648.png)

![[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B2871649.png)

![2-chloro-6-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2871651.png)

![Ethyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2871654.png)

![4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine](/img/structure/B2871655.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2871656.png)

![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2871658.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2871659.png)

![N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2871663.png)

![N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2871664.png)